

chlorpropamide pharmacokinetics half-life metabolism

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Chlorpropamide

CAS No.: 94-20-2

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Pharmacokinetic Parameters of Chlorpropamide

The table below summarizes the core quantitative pharmacokinetic data for **chlorpropamide**.

Parameter	Value	Details / Conditions
Bioavailability [1]	>90%	Rapid and nearly complete absorption from the gut.
Time to Max Concentration (T _{max}) [1]	3-5 hours	After oral administration.
Protein Binding [1]	90%	Binds extensively to plasma proteins (albumin).
Volume of Distribution [2]	106 ml/kg	In healthy volunteers; increased to 126 ml/kg in enzyme-induced patients.
Elimination Half-Life [1] [2]	36 hours (range 33-50h)	Can be significantly shorter (e.g., 34h) with enzyme-inducing drugs [2].

Parameter	Value	Details / Conditions
Total Clearance [2]	1.60 ml·h ⁻¹ ·kg ⁻¹	In healthy volunteers; increased to 2.99 ml·h ⁻¹ ·kg ⁻¹ in enzyme-induced patients.
Primary Metabolic Pathway [3]	2-Hydroxylation	Major metabolite is 2-hydroxychlorpropamide.
Enzymes Responsible [3]	CYP2C9 (principal), CYP2C19 (minor role)	CYP2C9 genetic polymorphisms significantly impact clearance.
Excretion [1]	Renal (>80%)	Primarily unchanged drug and metabolites via urine.
Urinary pH Dependence [2]	Yes	Renal clearance can increase nearly 100-fold as urine pH rises from 5 to 7.

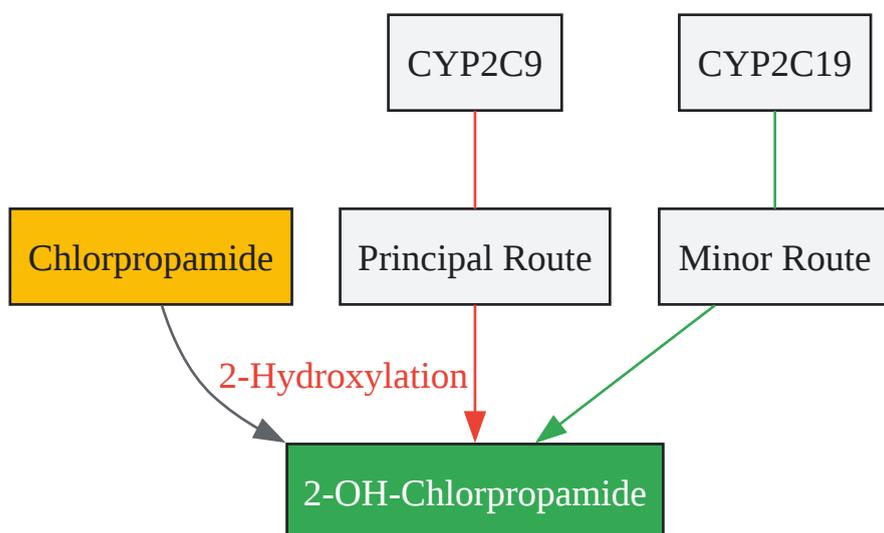
Metabolism and Experimental Insights

Chlorpropamide disposition is characterized by significant interindividual variability, largely influenced by genetics and drug interactions.

Mechanism of Metabolism

- **Major Pathway:** The principal metabolic route is **2-hydroxylation**, forming 2-hydroxy**chlorpropamide**. This metabolite accounts for **43-69% of the recovered dose** in urine [3].
- **Key Enzymes:** In vitro studies using human liver microsomes and recombinant CYP isoforms demonstrate that both **CYP2C9 and CYP2C19** can catalyze 2-hydroxylation. However, clinical studies confirm that **CYP2C9 is the principal enzyme governing disposition in vivo** [3].
- **Genetic Impact:** Individuals with the CYP2C9*1/*3 genotype exhibit significantly lower nonrenal clearance and higher metabolic ratios (**chlorpropamide/2-OH-chlorpropamide** in urine) compared to those with the CYP2C9*1/*1 genotype (wild-type) [3]. In contrast, CYP2C19 polymorphism status (extensive vs. poor metabolizer) does not significantly alter **chlorpropamide** pharmacokinetics [3].

The following diagram illustrates the primary metabolic pathway and the key enzymes involved:



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Key Experimental Protocols

The insights into **chlorpropamide** metabolism are derived from specific, rigorous experimental methodologies.

• In Vitro Incubation to Identify Metabolizing Enzymes

- **System Used:** Human liver microsomes and recombinant CYP isoforms (CYP1A2, 2A6, 2C8, 2C9, 2C19, 2D6, 2E1, 3A4) [3].
- **Incubation Conditions:** **Chlorpropamide** (10–1000 μM) is incubated with microsomes (1 mg mL^{-1} protein) in a potassium phosphate buffer (pH 7.4) at 37°C. The reaction is initiated by adding an NADPH-generating system and terminated after 60 minutes with ice-cold perchloric acid [3].
- **Metabolite Analysis:** Formation of the 2-hydroxy metabolite is measured using high-performance liquid chromatography (HPLC). Kinetic parameters (K_m , V_{max}) are determined by fitting the data to a one-enzyme model [3].
- **Inhibition Studies:** To confirm enzyme specificity, chemical inhibitors like sulfaphenazole (a CYP2C9 inhibitor) are added to the incubation system [3].

• In Vivo Clinical Trial to Assess Genetic Polymorphism

- **Study Design:** A single oral 250 mg dose of **chlorpropamide** is administered to healthy subjects pre-genotyped for CYP2C9 and CYP2C19 [3].
- **Data Collection:** Plasma and urine samples are collected over time.

- **Analysis:** Nonrenal clearance is calculated, and the metabolic ratio (**chlorpropamide/2-OH-chlorpropamide**) in urine is determined. These pharmacokinetic parameters are then compared across different genotype groups [3].

Factors Influencing Disposition and Clinical Relevance

The pharmacokinetic profile of **chlorpropamide** makes it susceptible to specific drug interactions and patient factors.

- **Enzyme Induction:** Co-administration with drugs like **rifampicin, phenytoin, or carbamazepine** induces CYP enzymes, increasing the metabolic clearance of **chlorpropamide** and reducing its plasma concentration and hypoglycemic efficacy [3] [2].
- **Enzyme Inhibition:** Drugs that inhibit CYP2C9 could potentially increase **chlorpropamide** levels, raising the risk of hypoglycemia [4].
- **Urine pH:** Renal clearance of **chlorpropamide** is highly dependent on urine pH. **Alkaline urine significantly enhances elimination**, while acidic urine reduces it. This is a critical consideration in conditions or with medications that alter urinary pH [2].
- **Formulation and Food:** The rate of absorption can vary between formulations (suspension vs. tablets) [5]. Co-ingestion with certain meals can delay the time to reach peak plasma concentration but may not significantly alter overall absorption [6].

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To cite this document: Smolecule. [chlorpropamide pharmacokinetics half-life metabolism].

Smolecule, [2026]. [Online PDF]. Available at:

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